

Technical Guide: Synthesis, Characterization, and Application of Progesterone-13C5

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Compound of Interest

Compound Name: Progesterone-13C5

Cat. No.: B12427422

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Executive Summary

This technical guide details the strategic implementation of **Progesterone-13C5** in bioanalytical workflows. While deuterated standards (e.g., Progesterone-d9) have historically been ubiquitous, they suffer from hydrogen-deuterium exchange (HDX) and chromatographic isotope effects that can compromise quantification in high-sensitivity LC-MS/MS assays.

Progesterone-13C5, featuring a stable carbon-13 label integrated into the steroid skeleton, eliminates these variances. This document outlines the synthetic logic, rigorous characterization protocols, and a self-validating LC-MS/MS application workflow designed for drug development and clinical diagnostics.

Part 1: The Strategic Necessity of 13C5-Labeling The Stability Imperative

In quantitative mass spectrometry, the Internal Standard (IS) must behave identically to the analyte during extraction and ionization but remain spectrally distinct. Deuterated standards often fail this requirement due to:

- H/D Exchange: Acidic mobile phases or enzymatic activity in plasma can strip deuterium labels, causing signal loss and "cross-talk" with the native analyte channel.
- Chromatographic Shift: Deuterium shortens retention times (the "isotope effect"), causing the IS to elute slightly earlier than the analyte. If matrix suppression zones are narrow, the IS may not experience the same suppression as the analyte, leading to quantification errors.

Progesterone-13C5 solves this by integrating the isotope into the carbon backbone. The Carbon-Carbon bond is metabolically stable, and the mass difference (+5 Da) provides ample separation from the native M+0 and naturally occurring M+1/M+2 isotopes.

Part 2: Synthetic Methodology

Synthetic Logic: Skeletal Integration

Unlike simple derivatization, creating **Progesterone-13C5** requires building the isotope into the steroid core or the pregnane side-chain. A common high-fidelity route involves Total Synthesis via Robinson Annulation or Semi-Synthetic Degradation/Reconstruction.

The Pathway

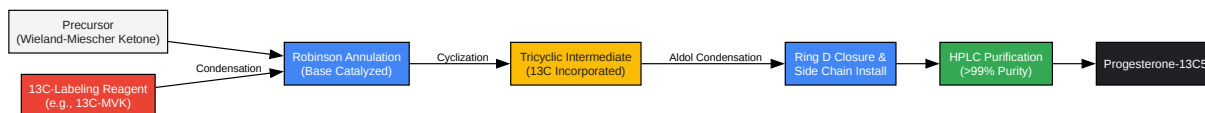
The synthesis typically targets the A-Ring and the C-19 methyl group or the C-20/21 side chain to achieve the +5 mass shift. A robust industrial approach involves the condensation of a stable precursor with ¹³C-labeled Methyl Vinyl Ketone (MVK).

Key Reagents:

- Precursor: 2-Methyl-1,3-cyclohexanedione (or a functionalized Wieland-Miescher ketone derivative).
- Labeling Reagent: [1,2,3,4-¹³C₄]-Methyl Vinyl Ketone (or similar fragments derived from ¹³C-Acetylene).
- Catalyst: Proline or sulfuric acid (for cyclization).

Visualization of Synthetic Workflow

The following diagram illustrates a conceptual semi-synthetic route where the steroid A-ring is constructed using labeled synthons.



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Caption: Conceptual synthetic workflow for integrating 13C labels into the steroid backbone via Robinson Annulation.

Part 3: Analytical Characterization

To validate the synthesized material as a Reference Standard, it must pass a rigorous characterization panel.

Specification Table

Parameter	Acceptance Criterion	Analytical Method	Rationale
Chemical Purity	> 98.0%	HPLC-UV (240 nm)	Eliminates related steroid impurities (e.g., Pregnenolone).
Isotopic Purity	> 99.0 atom % 13C	HRMS / NMR	Ensures no contribution to the native analyte signal (M+0).
Identity	Conforms to Structure	1H-NMR, 13C-NMR	Verifies label position (splitting patterns).
Mass Shift	$[M+H]^+ = 320.2 \pm 0.1$	ESI-MS (+)	Confirms incorporation of 5 x 13C atoms (Native = 315.2).

Isotopic Enrichment Calculation

The "Atom % Enrichment" is critical. If the material contains significant amounts of unlabeled progesterone (M+0), it will falsely elevate patient results.

- Method: High-Resolution Mass Spectrometry (HRMS).
- Calculation: Compare the abundance of the monoisotopic peak (320.2 Da) against the unlabeled peak (315.2 Da).
- Limit: The contribution of M+0 must be < 0.1% of the main peak.

Part 4: Self-Validating Application Protocol (LC-MS/MS)

This section details a "Self-Validating" workflow. The protocol includes built-in System Suitability Tests (SST) that act as hard stops—if the SST fails, the data is automatically rejected.

Reagents & Preparation

- Stock Solution: 100 µg/mL **Progesterone-13C5** in Methanol.
- Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.
- Matrix: Plasma or Serum (charcoal-stripped for calibration curves).

Extraction Protocol (Supported Liquid Extraction - SLE)

- Aliquot: Transfer 200 µL sample to a tube.
- Spike: Add 20 µL Working IS Solution (**Progesterone-13C5**). Critical: Vortex immediately to equilibrate.
- Load: Transfer to SLE+ cartridge (diatomaceous earth). Wait 5 mins for absorption.
- Elute: Add 1 mL MTBE (Methyl tert-butyl ether). Collect eluate.
- Dry: Evaporate under Nitrogen at 40°C.

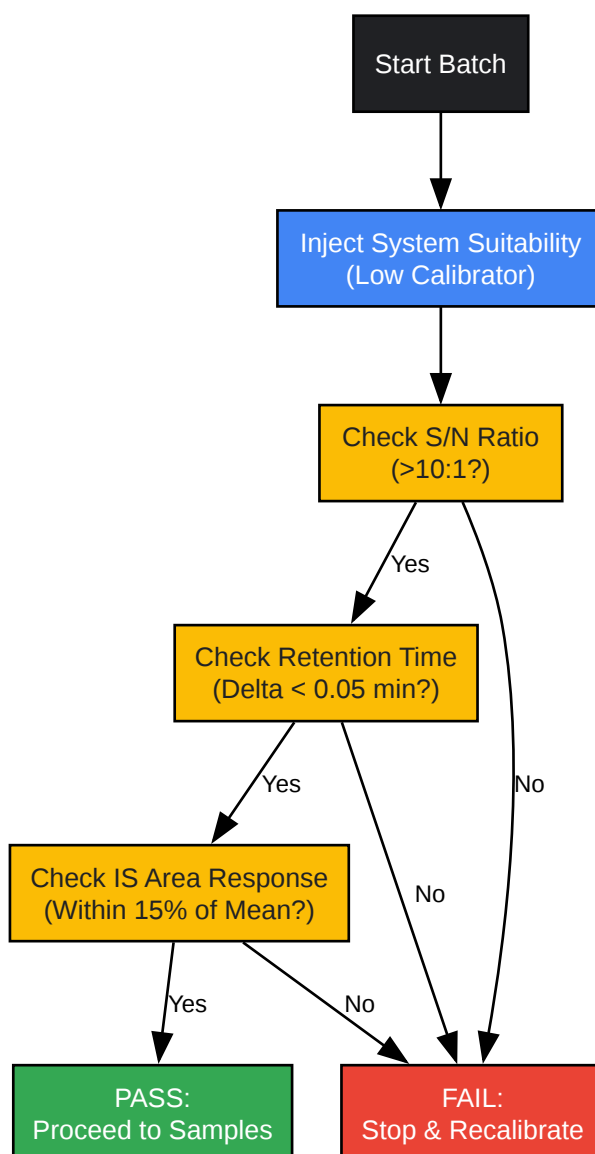
- Reconstitute: 100 µL 50:50 Methanol:Water.

LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Transitions (MRM):
 - Analyte (Native): 315.2 → 97.1 (Quant), 315.2 → 109.1 (Qual).
 - IS (13C5): 320.2 → 100.1 (Quant). Note: The fragment ion also shifts if the label is retained in the fragment.

The "Self-Validating" Logic (SST)

Before analyzing patient samples, the system must pass the IS Consistency Check.



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Caption: Decision tree for System Suitability Testing (SST) ensuring assay validity before sample processing.

Data Analysis

Quantification is performed using the Area Ratio:

Because **Progesterone-13C5** co-elutes exactly with the native analyte, any matrix suppression affects both equally, maintaining the ratio's integrity.

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